

# Evaluating c-Met Inhibitors in Resistant Cancer Models: A Comparative Guide

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## Compound of Interest

Compound Name: *c-Met-IN-15*

Cat. No.: *B10805565*

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The c-Met receptor tyrosine kinase pathway, crucial for cell proliferation, survival, and motility, is a prime target in oncology. However, the emergence of resistance to c-Met inhibitors presents a significant clinical challenge. This guide provides a comparative analysis of the efficacy of three prominent c-Met inhibitors—Crizotinib, Cabozantinib, and the preclinical candidate ABN401—in cancer models exhibiting resistance, particularly those with MET amplification.

It is important to note that the initially requested compound, "**c-Met-IN-15**," could not be identified in publicly available scientific literature. Therefore, this guide focuses on well-characterized alternatives to provide a relevant and data-supported comparison for researchers in the field.

## Overview of Compared c-Met Inhibitors

Crizotinib (Xalkori®) is a first-generation, ATP-competitive small-molecule inhibitor of c-Met, ALK, and ROS1 tyrosine kinases.[1] Approved for the treatment of certain non-small cell lung cancers (NSCLCs), its efficacy against c-Met-driven tumors is well-documented.[2][3]

Resistance to Crizotinib can arise from secondary mutations in the MET kinase domain or the activation of bypass signaling pathways.

Cabozantinib (Cabometyx®) is a multi-kinase inhibitor that targets c-Met, VEGFR2, AXL, and RET, among others.[4] Its ability to simultaneously inhibit key pathways involved in tumor progression, angiogenesis, and metastasis makes it a potent agent in various cancers.[5] Resistance to Cabozantinib can be mediated by the upregulation of alternative receptor tyrosine kinases, such as FGFR1.

ABN401 is a novel, highly selective preclinical c-Met inhibitor.[6][7] It has demonstrated significant antitumor activity in MET-addicted cancer models, including those with MET amplification and exon 14 skipping mutations.[6][8] As a preclinical candidate, its full resistance profile is still under investigation.

## Comparative Efficacy in Resistant Cancer Models

The following tables summarize the in vitro and in vivo efficacy of Crizotinib, Cabozantinib, and ABN401 in cancer models characterized by c-Met dysregulation, a common feature of both intrinsic and acquired resistance.

### In Vitro Efficacy: IC50 Values in c-Met Dysregulated Cancer Cell Lines

Inhibitor	Cell Line	Cancer Type	Key Molecular Feature	IC50 (nM)
Crizotinib	MKN45	Gastric Cancer	MET Amplification	<200[9]
Hs746T	Gastric Cancer	MET Amplification	<200[9]	
SNU-5	Gastric Cancer	MET Amplification	<200[9]	
EBC-1	NSCLC	MET Amplification	25[10]	
MDA-MB-231	Breast Cancer	c-Met Expressing	5160[1]	
Cabozantinib	TT	Medullary Thyroid Cancer	RET Mutation	-
CE81T	Esophageal Squamous Cell Carcinoma	c-Met/AXL Expressing	4610[11]	
KYSE-70	Esophageal Squamous Cell Carcinoma	c-Met/AXL Expressing	-	
ABN401	SNU-5	Gastric Cancer	MET Amplification	<1000[12]
Hs746T	Gastric Cancer	MET Amplification	<1000[12]	
EBC-1	NSCLC	MET Amplification	<1000[12]	
H1993	NSCLC	MET Amplification	>1000[12]	
SNU-638	Gastric Cancer	c-Met Overexpression	<1000[12]	

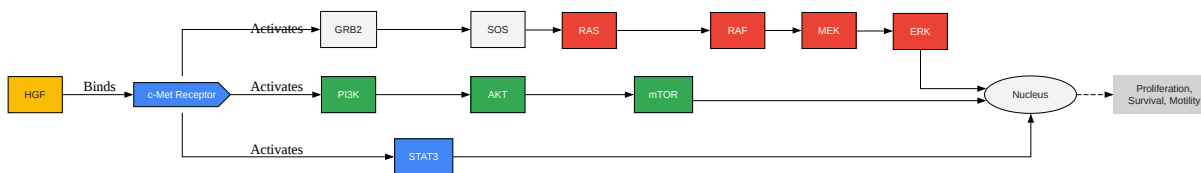
## In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Inhibitor	Xenograft Model	Cancer Type	Key Molecular Feature	Dose and Schedule	Tumor Growth Inhibition (TGI)
Crizotinib	H3122	NSCLC	EML4-ALK Fusion	-	~52% reduction in tumor volume[13]
PANC-1	Pancreatic Cancer	-	50 mg/kg	Significant inhibition of tumor growth[14]	
Cabozantinib	TSG-RCC-030 (PDX)	Papillary Renal Cell Carcinoma	MET Activating Mutation	-	Striking tumor regression and inhibition of metastasis[5][15]
MDA-MB-231	Triple-Negative Breast Cancer	c-Met Expressing	-	Significant decrease in tumor growth[16]	
LuCaP 93 (PDX)	Neuroendocrine Prostate Cancer	MET+/RET+	30 mg/kg	Significant decrease in tumor volume[17]	
ABN401	EBC-1	NSCLC	MET Amplification	10 mg/kg & 30 mg/kg	51.26% and 77.85%[6]
SNU-638	Gastric Cancer	c-Met Overexpression	10 mg/kg & 30 mg/kg	65.31% and 78.68%[6]	
GA3121 (PDX)	Gastric Cancer	MET High Amplification	-	Significant tumor growth	

				suppression[ <a href="#">18</a> ]
LU2503 (PDX)	Lung Cancer	MET Exon 14 Skipping	-	Significant tumor growth suppression[ <a href="#">18</a> ]

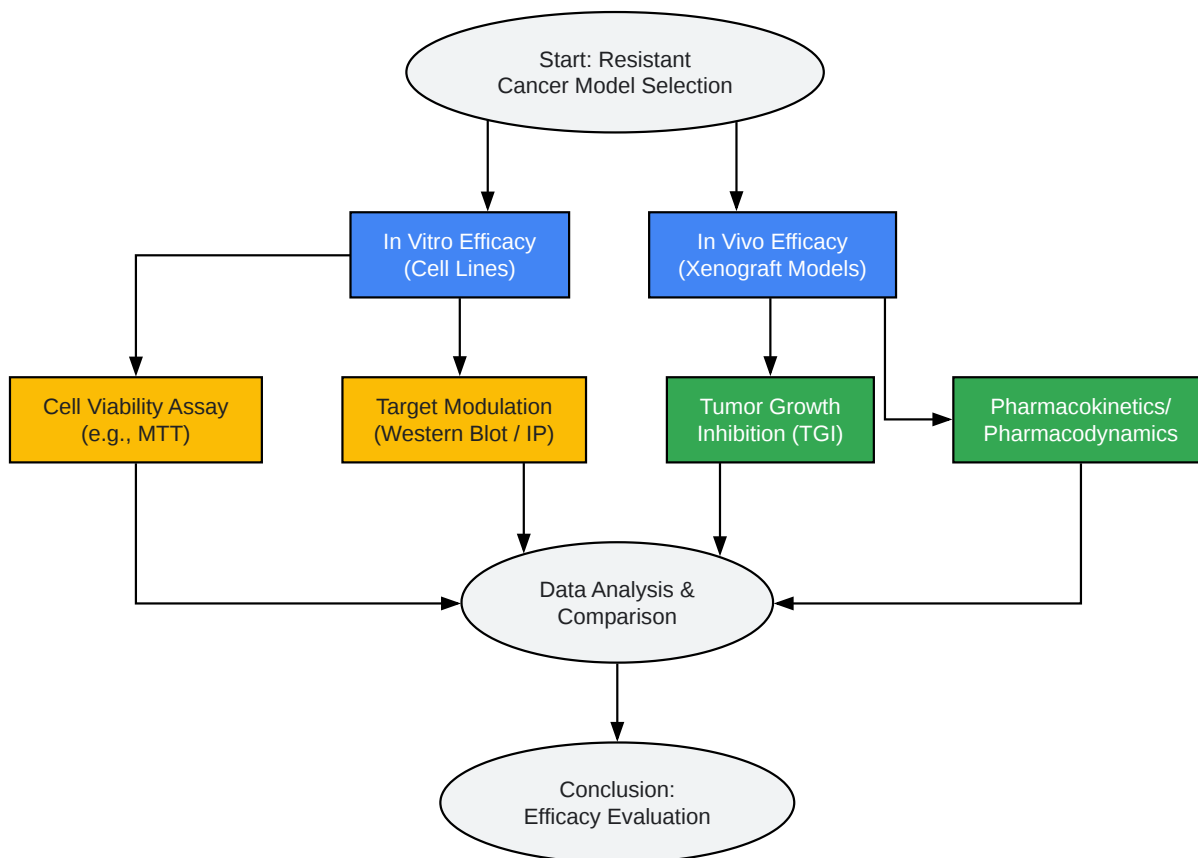
## Signaling Pathways and Experimental Workflow

The diagrams below illustrate the c-Met signaling pathway and a typical experimental workflow for evaluating the efficacy of c-Met inhibitors.



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Caption: The c-Met signaling cascade.



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